3,21-Dihydroxy-14-serraten-16-one
Overview
Description
3,21-Dihydroxy-14-serraten-16-one is a natural triterpenoid compound that has been isolated from plants such as Lycopodium clavatum and Huperzia serrata . It is known for its potential biological activities, including inhibition of protein synthesis, which may be useful in cancer treatment . The molecular formula of this compound is C30H48O3, and its molecular weight is 456.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,21-Dihydroxy-14-serraten-16-one typically involves the extraction and isolation from natural sources such as Lycopodium serratum Thunb. The compound can be extracted using organic solvents followed by purification through chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical synthesis may provide alternative routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
3,21-Dihydroxy-14-serraten-16-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3 and 21 can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group at position 16 can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acetic anhydride (Ac2O) and alkyl halides are used for esterification and etherification reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
3,21-Dihydroxy-14-serraten-16-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,21-Dihydroxy-14-serraten-16-one involves the inhibition of protein synthesis . This compound targets the ribosomal machinery, preventing the translation of mRNA into proteins. By inhibiting protein synthesis, it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
3,21-Dihydroxy-14-serraten-16-one is unique due to its specific hydroxylation pattern and triterpenoid structure. Similar compounds include:
Diepiserratenediol (CAS#3604-92-0): Similar structure with different hydroxylation.
21-Episerratenediol (CAS#1449-06-5): Differently positioned hydroxyl groups.
Phlegmanol C (CAS#1260-05-5): Similar triterpenoid structure with additional functional groups.
Serratenediol (CAS#2239-24-9): Similar backbone with different functional groups.
Serratenediol diacetate (CAS#27832-84-4): Acetylated derivative of serratenediol.
Properties
IUPAC Name |
(1S,6R,8R,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h16,19,21-25,32-33H,8-15,17H2,1-7H3/t19-,21-,22-,23+,24+,25-,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOKAWVKCFUZGK-PLTMNBINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(CC4=CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H](C3(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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